molecular formula C5H9N3 B3289946 1-METHYL-1H-PYRROLE-2,5-DIAMine CAS No. 862200-46-2

1-METHYL-1H-PYRROLE-2,5-DIAMine

Cat. No.: B3289946
CAS No.: 862200-46-2
M. Wt: 111.15 g/mol
InChI Key: TZHRDFVYXJWVQB-UHFFFAOYSA-N
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Description

1-METHYL-1H-PYRROLE-2,5-DIAMine is a heterocyclic organic compound with the molecular formula C5H8N2. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of two amino groups at positions 2 and 5, along with a methyl group at position 1, makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-METHYL-1H-PYRROLE-2,5-DIAMine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine under acidic conditions. This reaction typically requires a catalyst such as iron (III) chloride and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-1H-PYRROLE-2,5-DIAMine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrole ring .

Scientific Research Applications

1-METHYL-1H-PYRROLE-2,5-DIAMine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-1H-PYRROLE-2,5-DIAMine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    1-Methylpyrrole: Similar in structure but lacks the amino groups at positions 2 and 5.

    2,5-Dimethylpyrrole: Contains methyl groups at positions 2 and 5 instead of amino groups.

    Pyrrole-2,5-diamine: Lacks the methyl group at position 1.

Uniqueness: 1-METHYL-1H-PYRROLE-2,5-DIAMine is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-methylpyrrole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-4(6)2-3-5(8)7/h2-3H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHRDFVYXJWVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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